molecular formula C14H18IN B1631079 Quinoline iso-amyl iodide CAS No. 54899-89-7

Quinoline iso-amyl iodide

Cat. No.: B1631079
CAS No.: 54899-89-7
M. Wt: 327.20 g/mol
InChI Key: QESOGCIZVFKQGA-UHFFFAOYSA-N
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Description

Quinoline iso-amyl iodide is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of an iso-amyl group and an iodine atom attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline iso-amyl iodide typically involves the iodination of quinoline derivatives. One common method is the reaction of quinoline with iso-amyl iodide in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Quinoline iso-amyl iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new quinoline derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction Reactions: Reduction of this compound can yield quinoline derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents to facilitate reduction.

Major Products Formed:

    Substitution Reactions: Products include quinoline derivatives with different substituents, such as quinoline amines or quinoline thiols.

    Oxidation Reactions: Quinoline N-oxides are the primary products.

    Reduction Reactions: Reduced quinoline derivatives with various functional groups are obtained.

Scientific Research Applications

Quinoline iso-amyl iodide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.

    Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: Quinoline derivatives, including this compound, are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action and potential therapeutic applications.

Mechanism of Action

Quinoline iso-amyl iodide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the iso-amyl and iodine substituents.

    Quinoline N-oxide: An oxidized derivative with different chemical reactivity and biological activity.

    Chloroquine: A well-known antimalarial drug that contains a quinoline ring system but with different substituents.

Uniqueness: this compound is unique due to the presence of the iso-amyl group and iodine atom, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Comparison with Similar Compounds

  • Quinoline N-oxide
  • Chloroquine
  • Mefloquine
  • Quinoline thiols

Properties

CAS No.

54899-89-7

Molecular Formula

C14H18IN

Molecular Weight

327.20 g/mol

IUPAC Name

1-iodo-3-methylbutane;quinoline

InChI

InChI=1S/C9H7N.C5H11I/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2)3-4-6/h1-7H;5H,3-4H2,1-2H3

InChI Key

QESOGCIZVFKQGA-UHFFFAOYSA-N

SMILES

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-]

Canonical SMILES

CC(C)CCI.C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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